molecular formula C9H9FN2O3 B13595393 3-(5-Fluoro-2-nitrophenoxy)azetidine

3-(5-Fluoro-2-nitrophenoxy)azetidine

Cat. No.: B13595393
M. Wt: 212.18 g/mol
InChI Key: LIQYBMQIQYQBLK-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 g/mol It is characterized by the presence of a fluoro-nitrophenoxy group attached to an azetidine ring

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-nitrophenoxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the fluoro or nitro groups.

Scientific Research Applications

3-(5-Fluoro-2-nitrophenoxy)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoro-2-nitrophenoxy)azetidine
  • 3-(5-Chloro-2-nitrophenoxy)azetidine
  • 3-(5-Bromo-2-nitrophenoxy)azetidine

Uniqueness

This compound is unique due to the presence of the fluoro group, which imparts distinct chemical properties compared to its chloro and bromo analogs. The fluoro group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

3-(5-fluoro-2-nitrophenoxy)azetidine

InChI

InChI=1S/C9H9FN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2

InChI Key

LIQYBMQIQYQBLK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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